REACTION_CXSMILES
|
[OH-].[Na+].O.[NH2:4][C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][N:6]=1.[CH:12]1([CH2:18]Br)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1>CO>[CH:12]1([CH2:18][O:11][C:10]2[C:5]([NH2:4])=[N:6][CH:7]=[CH:8][CH:9]=2)[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1 |f:0.1|
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1081 mmol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1170 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
119 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1O
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CBr
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at RT for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
After 16 h at RT
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted twice with in each case 21 of ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with in each case 1 l of saturated aqueous sodium bicarbonate solution and water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with 500 ml of n-pentane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
C1(CCCCC1)COC=1C(=NC=CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |